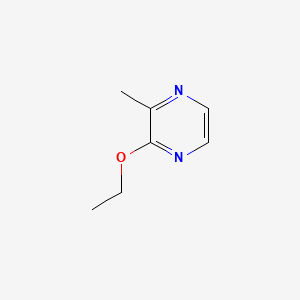

2-Ethoxy-3-methylpyrazine

Descripción

Overview of Pyrazine (B50134) Derivatives in Scientific Contexts

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. researchgate.net They are found widely in nature, contributing significantly to the aroma and flavor of many raw and cooked foods. researchgate.net In the realm of scientific research, pyrazine derivatives are investigated for a multitude of reasons. Their biological activities are of particular interest, with studies exploring their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai The specific arrangement of atoms, including the presence of substituents like bromine or methyl groups, can significantly influence their interaction with biological targets. ontosight.aiontosight.ai

Furthermore, pyrazine derivatives are crucial in the flavor and fragrance industry. researchgate.net Their synthesis and analysis are key areas of research, with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) being instrumental in their identification and quantification in various matrices. d-nb.infonih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a common pathway for the formation of many pyrazine derivatives in food. researchgate.net

Significance of 2-Ethoxy-3-methylpyrazine in Research Disciplines

In the field of analytical chemistry, research is dedicated to developing and refining methods for the detection and quantification of this compound. This includes techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. d-nb.info The optimization of these methods is crucial for accurate analysis in complex food matrices.

Moreover, this compound serves as a subject in organic synthesis studies. targetmol.com Researchers explore different synthetic routes to produce this and other pyrazine derivatives efficiently. The compound's chemical properties, including its molecular weight and formula, are well-documented and serve as a basis for further chemical exploration. nist.gov

Detailed Research Findings

Academic research has provided specific data regarding the chemical and physical properties of this compound. These findings are essential for its application and analysis in various scientific endeavors.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10N2O | nist.gov |

| Molecular Weight | 138.17 g/mol | nih.gov |

| CAS Registry Number | 32737-14-7 | nist.gov |

| Appearance | Colorless to slightly yellow liquid | nih.gov |

| Odor | Earthy, hazelnut, pineapple | hmdb.ca |

Table 2: Analytical Data for this compound

| Analytical Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard non-polar column) | 1029 | nih.gov |

| Kovats Retention Index (Standard polar column) | 1400, 1385 | nih.gov |

Research has also focused on the quantitative analysis of pyrazines in various products. For instance, a study on soy sauce aroma type Baijiu identified several pyrazines, highlighting the importance of quantitative methods like UPLC-MS/MS for these compounds. nih.gov While this particular study did not focus on this compound, it underscores the analytical approaches applicable to this class of compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKWCKGYULOKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067713 | |

| Record name | 2-Ethoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32737-14-7 | |

| Record name | 2-Ethoxy-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32737-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032737147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-ETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P35895BBAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways

De novo synthesis refers to the construction of the pyrazine (B50134) ring from simpler, non-cyclic starting materials. These pathways are fundamental in both the industrial production of flavor compounds and their natural formation during the cooking of food.

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. It is a primary source of flavor and aroma compounds in thermally processed foods, including a wide variety of pyrazines. targetmol.comnih.govkoreascience.kr

The formation of substituted pyrazines via the Maillard reaction is dependent on the specific amino acids and sugars that act as precursors. The amino acid typically provides the nitrogen atoms and can also contribute to the side-chain substituents, while the sugar provides the carbon backbone of the pyrazine ring. researchgate.netfao.org

For 2-ethoxy-3-methylpyrazine, the pyrazine core is formed from the condensation of α-aminocarbonyl intermediates. The methyl group at the 3-position is generally derived from the Strecker degradation of amino acids like alanine (B10760859) or from sugar fragmentation. The origin of the ethoxy group is less typical for standard Maillard reactions and likely results from the participation of ethanol (B145695) or an ethoxy-containing precursor in the reaction medium, which can react with an intermediate in the pathway.

Key precursors involved in the general formation of alkylpyrazines are outlined below:

| Precursor Type | Specific Example(s) | Role in Pyrazine Formation |

| Amino Acid | Alanine, Glycine, Lysine, Glutamine | Source of nitrogen atoms for the pyrazine ring; side chains can be incorporated as substituents (e.g., methyl group from alanine). fao.orgperfumerflavorist.com |

| Reducing Sugar | Glucose, Fructose, Xylose | Carbon source for the pyrazine backbone; undergoes fragmentation to form reactive dicarbonyl species. researchgate.netnih.gov |

| Solvent/Other | Ethanol | Potential source for the ethoxy group through reaction with pyrazine intermediates. |

The kinetics of pyrazine formation are highly sensitive to the conditions of the Maillard reaction. Factors such as temperature, pH, water activity, and reaction time significantly influence the yield and type of pyrazines produced.

Temperature: Higher temperatures generally accelerate the Maillard reaction and subsequent pyrazine formation. For instance, model systems heated to 140-180°C show significant pyrazine generation. nih.govfao.org

pH: The reaction pH affects the rate of different pathways within the Maillard reaction. A slightly alkaline pH (e.g., pH 8.0) has been shown to be suitable for pyrazine formation in model systems. nih.gov

Time: Longer reaction times typically lead to increased yields of pyrazines, up to a certain point where degradation may occur. A reaction time of 90 minutes has been used effectively in model studies. nih.gov

The table below summarizes the impact of various conditions on pyrazine formation.

| Reaction Condition | Effect on Pyrazine Formation | Typical Range/Value |

| Temperature | Increased temperature accelerates reaction rates and yield. | 120°C - 180°C fao.orgrsc.org |

| pH | Influences reaction pathways; slightly alkaline conditions can favor formation. | pH 7.0 - 8.0 nih.govsciencemadness.org |

| Time | Yield increases with time, followed by potential degradation. | 30 - 90 minutes nih.govgoogle.com |

| Precursor Ratio | The ratio of amino acids to sugars affects the distribution of final products. | Varied, often equimolar |

The structural diversity of pyrazines is a direct result of the variety of amino acids and sugars involved in the reaction. researchgate.net The reaction is initiated by the condensation of a sugar's carbonyl group with an amino acid's amino group. koreascience.kr Through a series of steps including rearrangement (e.g., Amadori rearrangement), dehydration, and fragmentation, reactive intermediates such as α-aminocarbonyls and dicarbonyls are formed. nih.gov

The condensation of two α-aminocarbonyl molecules leads to a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring. researchgate.net The specific substituents on the final pyrazine molecule are determined by the side chains of the precursor amino acids and the structure of the sugar-derived fragments. perfumerflavorist.com For example, the reaction of glucose with alanine is a known route to form methyl-substituted pyrazines. fao.orgperfumerflavorist.com The formation of the ethoxy group in this compound would necessitate a subsequent or competing reaction involving an ethanol-derived species.

Beyond the Maillard reaction, targeted organic synthesis provides a more controlled route to specific pyrazines. Condensation reactions are a cornerstone of pyrazine synthesis, often involving the reaction of a 1,2-diamine with an α-dicarbonyl compound. scentree.coias.ac.in This approach allows for precise control over the substitution pattern of the final product.

For the synthesis of this compound, a plausible pathway involves the condensation of 1,2-diaminopropane (B80664) with an α-ketoester such as ethyl glyoxylate (B1226380) or ethyl 2-oxobutanoate. The selection of these precursors directly places the methyl and ethoxycarbonyl (which can be a precursor to the ethoxy group) functionalities at the desired positions on the resulting heterocyclic ring. A general scheme for this type of condensation is the Gutknecht pyrazine synthesis. scentree.co

Ring closure, or cyclization, is the critical step that forms the heterocyclic pyrazine core. In the context of condensation reactions, after the initial formation of a di-imine intermediate from the reaction of the diamine and dicarbonyl, an intramolecular cyclization occurs. researchgate.net This step forms a dihydropyrazine ring.

The final step in the synthesis is the aromatization of the dihydropyrazine intermediate to the stable pyrazine ring. This is typically an oxidation step. In laboratory synthesis, this can be achieved using a variety of oxidizing agents, such as metal oxides or simply exposure to air. google.com In Maillard reactions, various species present in the complex reaction mixture can act as oxidizing agents.

Metal Catalysis in Pyrazine Synthesis

The synthesis of pyrazine derivatives is frequently accomplished through the condensation and subsequent dehydrogenation of 1,2-diamines with 1,2-dicarbonyl compounds or their precursors. Metal catalysts play a crucial role in these transformations, particularly in the dehydrogenation step, which converts a dihydropyrazine intermediate into the aromatic pyrazine ring.

Catalytic systems often possess dual-functional active sites for both cyclization (dehydration) and dehydrogenation. For instance, the industrial synthesis of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol utilizes bifunctional catalysts. Metallic copper is often responsible for dehydrogenation, while metal oxides like zinc oxide facilitate dehydration. Various catalytic systems have been developed to optimize the synthesis of alkylpyrazines.

Table 1: Metal Catalysts in Pyrazine Synthesis

| Catalyst System | Precursors | Target Product Example | Reference |

|---|---|---|---|

| Copper-Chromium | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine | |

| Copper-Zinc-Chromium | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine | |

| Zinc-Phosphoric Acid-Manganese | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine | |

| Cr-promoted Cu-Zn/Al₂O₃ | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine |

Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for pyrazine synthesis. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency. Key strategies include one-pot reactions, the use of aqueous solvent systems, and the utilization of renewable feedstocks.

A notable green method involves the one-pot synthesis of pyrazine derivatives by reacting a 1,2-dicarbonyl compound with a 1,2-diamine in an aqueous medium, such as wet methanol (B129727), using a catalytic amount of a base like potassium tert-butoxide (t-BuOK). This approach is cost-effective, efficient, and minimizes the use of volatile organic solvents. Furthermore, the use of crude glycerol (B35011), a byproduct of biodiesel production, as a feedstock for producing compounds like 2-methylpyrazine represents a value-added process that aligns with green chemistry principles.

Table 2: Green Chemistry Strategies for Pyrazine Synthesis

| Strategy | Description | Example | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to save time, energy, and materials. | Reaction of benzil (B1666583) and ethylenediamine in aqueous methanol with catalytic t-BuOK. | |

| Use of Renewable Feedstocks | Employing raw materials from renewable sources to reduce reliance on fossil fuels. | Synthesis of 2-methylpyrazine using crude glycerol and ethylenediamine. |

Acid Catalysis on N-Substitution in Pyrazine Formation

While many synthetic methods focus on substitutions at the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), acid catalysis can be employed to achieve substitution at the nitrogen atoms (positions 1 and 4). This process typically involves the formation of a pyrazinium salt. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, allowing them to act as nucleophiles and attack electrophiles, a reaction that can be facilitated by an acid catalyst. This approach is distinct from the more common methods that build the substituted pyrazine ring from acyclic precursors.

Targeted Modification and Derivatization

Once the this compound molecule is formed, it can undergo further chemical transformations to introduce new functional groups or modify the existing structure. These reactions target the pyrazine ring or its substituents.

Oxidation Reactions: Formation of Pyrazine N-oxides

The nitrogen atoms in the this compound ring can be oxidized to form pyrazine N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. The introduction of the N-oxide functionality can also be a strategic step in the synthesis of more complex molecules. nih.gov

The oxidation is typically carried out using various oxidizing agents. The choice of reagent can influence whether a mono-N-oxide or a di-N,N'-dioxide is formed. Common oxidants include hydrogen peroxide, peroxyacids (like m-chloroperoxybenzoic acid, mCPBA), and potassium peroxymonosulfate (B1194676) (OXONE®). sciforum.net Direct oxidation with OXONE® is reported to be an efficient method for preparing pyrazine dioxides. sciforum.net

Table 3: Oxidizing Agents for Pyrazine N-oxide Formation

| Oxidizing Agent | Description | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | A common and cost-effective oxidant, often used in acetic acid. | um.edu.my |

| Peroxyacids (e.g., mCPBA) | Stronger oxidants that can effectively convert pyrazines to N-oxides. | |

| OXONE® (Potassium peroxymonosulfate) | A versatile and efficient reagent for the preparation of pyrazine N-oxides and dioxides. | sciforum.net |

Reduction Reactions: Conversion to Dihydropyrazines

The aromatic pyrazine ring can be partially reduced to yield dihydropyrazines. These non-aromatic structures are important synthetic intermediates. The reduction of pyrazines generally leads to 1,4-dihydropyrazines, which are often highly oxidizable and can isomerize to more stable 1,2- or 1,6-dihydropyrazine derivatives. cdnsciencepub.commdpi.com

Several methods exist for this transformation:

Electrochemical Reduction: This method involves the transfer of two electrons to the pyrazine ring in a hydroorganic medium, forming a 1,4-dihydropyrazine (B12976148). cdnsciencepub.commdpi.com The stability and subsequent isomerization of the product can be dependent on the pH of the solution. mdpi.com

Catalytic Hydrogenation: The use of catalysts like palladium on carbon can achieve partial reduction of the pyrazine ring. However, this method can be sensitive to the substituents present on the ring. cdnsciencepub.com

Chemical Reduction: Reagents such as sodium dithionite (B78146) can reduce pyrazines substituted with electron-withdrawing groups to dihydropyrazines. cdnsciencepub.com Transition-metal-free methods using boron reagents have also been developed for the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives. rsc.org

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it highly resistant to classical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions. thieme-connect.deresearchgate.net In acidic media, protonation of the nitrogen atoms further deactivates the ring towards attack by electrophiles. thieme-connect.deresearchgate.net

Direct electrophilic substitution is therefore generally not a viable method for functionalizing this compound. thieme-connect.de However, this challenge can be overcome by strategic modification of the substrate:

Presence of Activating Groups: The introduction of strong electron-donating groups onto the pyrazine ring can increase its electron density, making electrophilic attack more feasible.

Use of N-oxides: The conversion of the pyrazine to its N-oxide derivative is a key strategy. The N-oxide group alters the electronic distribution in the ring, activating it towards electrophilic substitution. This approach has been used to facilitate the introduction of substituents that are otherwise difficult to install. nih.gov

Lateral Metalation and Electrophilic Trapping of Alkyl-Substituted Pyrazines

Lateral metalation is a powerful tool for the C-C bond formation at the carbon adjacent to an aromatic or heterocyclic ring. This process involves the deprotonation of an alkyl group attached to the ring using a strong base, typically an organolithium reagent, to form a carbanion. This carbanion can then be trapped with an electrophile to introduce a new functional group. In the context of this compound, this strategy would involve the deprotonation of the methyl group at the 3-position.

The lateral metalation of alkyl-substituted pyrazines can be complicated by issues of regioselectivity. For a molecule like this compound, there are multiple potential sites for deprotonation. The primary competition lies between the deprotonation of the methyl group (benzylic-type position) and the deprotonation of the pyrazine ring itself (ortho-lithiation).

The pyrazine nitrogen atoms are electron-withdrawing and can acidify the adjacent ring protons, making them susceptible to deprotonation. This is a well-known phenomenon referred to as directed ortho-metalation (DoM), where a heteroatom directs the organolithium base to a nearby proton. In this compound, both pyrazine nitrogens could potentially direct metalation to the adjacent C-H bonds. The ethoxy group, also a potential directing group, further complicates the regiochemical outcome.

The acidity of the protons on the methyl group is enhanced by the adjacent pyrazine ring. Therefore, a strong base could deprotonate this position to form a stabilized carbanion. The ultimate site of metalation is influenced by a delicate balance of factors including the kinetic versus thermodynamic acidity of the protons, the specific organolithium reagent used, the presence of coordinating ligands, and the reaction temperature.

Table 1: Potential Sites for Lithiation of this compound and Influencing Factors

| Potential Lithiation Site | Directing Group(s) | Favorable Conditions | Potential Unfavorable Factors |

| Methyl Group (Cα) | Pyrazine Ring | Kinetic control, non-coordinating solvents | Steric hindrance from the ethoxy group |

| Ring Position C-5 | Pyrazine N-4 | Thermodynamic control, coordinating ligands (e.g., TMEDA) | Less acidic than the methyl protons under certain conditions |

| Ring Position C-6 | Pyrazine N-1, Ethoxy Group | Strong directing effect from both groups | Significant steric hindrance from the adjacent methyl and ethoxy groups |

The choice of the organolithium reagent and the addition of ligands are critical in controlling the regioselectivity of the metalation. Common organolithium reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). These reagents vary in their basicity and steric bulk, which can influence the site of deprotonation.

For instance, the less sterically hindered n-BuLi might favor deprotonation of the most acidic proton, which is often the methyl group in similar systems. In contrast, a bulkier base like lithium diisopropylamide (LDA) is often used to selectively deprotonate less sterically accessible positions.

The addition of a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly alter the reactivity and regioselectivity of organolithium reagents. TMEDA can break down the oligomeric aggregates of organolithium compounds, leading to more reactive monomeric species. It can also coordinate to the lithium cation, increasing its Lewis acidity and influencing the pre-lithiation complex, often favoring ortho-metalation of the ring over lateral metalation of the alkyl side chain.

Table 2: Effect of Reagents on the Regioselectivity of Lithiation of Substituted Pyrazines (Illustrative Examples)

| Substrate | Organolithium Reagent | Ligand | Major Product Site of Functionalization | Reference Principle |

| 2,3-Dimethylpyrazine | n-BuLi | None | Methyl group | Lateral Metalation |

| 2,3-Dimethylpyrazine | n-BuLi | TMEDA | Mixture of methyl group and ring | Competition between lateral and ortho-metalation |

| 2-Methoxypyrazine | LDA | THF | C-3 position | Directed ortho-metalation |

Impurity Formation and Control in Synthesis

The synthesis of this compound, whether through lateral metalation or other routes such as the nucleophilic substitution of 2-chloro-3-methylpyrazine (B1202077) with sodium ethoxide, can lead to the formation of various impurities. Effective control and purification strategies are essential to obtain a product of high purity.

In the context of lateral metalation and electrophilic trapping, potential impurities can arise from several sources:

Isomeric Byproducts: Due to the regioselectivity challenges discussed, a mixture of products can be formed where the electrophile has added to different positions on the pyrazine ring or the methyl group.

Over-metalation Products: The use of excess organolithium reagent or prolonged reaction times can lead to di-lithiated species, which upon reaction with an electrophile, would yield di-substituted products.

Products of Nucleophilic Addition: Organolithium reagents are strong nucleophiles and can potentially add to the C=N bond of the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

Unreacted Starting Material: Incomplete reaction will result in the presence of the starting this compound in the final product mixture.

Side-products from the Electrophile: The electrophile itself might undergo side reactions under the strongly basic conditions of the reaction.

When this compound is synthesized via the reaction of 2-chloro-3-methylpyrazine with sodium ethoxide, a different set of impurities may be encountered:

Unreacted 2-chloro-3-methylpyrazine: Incomplete substitution will leave the starting material in the product.

Hydrolysis Product: Presence of moisture can lead to the hydrolysis of the starting material to form 3-methylpyrazin-2-ol.

Byproducts from the Base: The use of sodium ethoxide can potentially lead to side reactions if the temperature is not carefully controlled.

Control of these impurities typically involves careful optimization of reaction conditions (temperature, stoichiometry of reagents, reaction time) and effective purification techniques such as distillation and column chromatography wikipedia.orgorganicchemistrydata.org.

Table 3: Common Impurities in the Synthesis of this compound and Their Potential Origin

| Impurity | Potential Synthetic Origin | Method of Control/Removal |

| Isomers of functionalized this compound | Non-regioselective lateral metalation | Optimization of base, solvent, and temperature; Chromatographic separation |

| Di-substituted pyrazines | Over-metalation | Stoichiometric control of the organolithium reagent |

| Dihydropyrazine derivatives | Nucleophilic addition of organolithium reagent to the pyrazine ring | Low reaction temperatures, inverse addition |

| 2-chloro-3-methylpyrazine | Incomplete nucleophilic substitution | Optimization of reaction time and temperature; Distillation |

| 3-methylpyrazin-2-ol | Hydrolysis of 2-chloro-3-methylpyrazine | Anhydrous reaction conditions |

Analytical Chemistry and Detection Methodologies

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of volatile and semi-volatile compounds like pyrazines from intricate sample backgrounds. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of 2-ethoxy-3-methylpyrazine.

Gas chromatography is the most prevalent technique for the analysis of pyrazines due to their volatility. The method separates compounds based on their boiling points and affinity for the stationary phase of the analytical column.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of pyrazines. nih.gov It is widely considered the gold standard for the characterization of alkylpyrazines. researchgate.net The gas chromatograph separates the individual volatile compounds from a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.

For quantification, triple quadrupole GC/MS/MS operating in the Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, which is crucial for detecting trace-level contaminants in complex samples like food. shimadzu.com This technique minimizes or eliminates co-extracted matrix interferences. shimadzu.com While specific quantification data for this compound is not extensively published, the general methodology for pyrazines involves creating calibration curves from standards.

Table 1: Typical GC-MS Operating Parameters for Pyrazine (B50134) Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Injector Temperature | 250 °C | researchgate.net |

| Mode | Splitless | vscht.cz |

| Carrier Gas | Helium | researchgate.net |

| Column Type | DB-WAX, ZB-5MS, etc. | nih.gov |

| Ionization Mode | Electron Ionization (EI) | vscht.cz |

| Source Temperature | 220 - 230 °C | researchgate.netvscht.cz |

| Mass Range | m/z 35-470 | vscht.cz |

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like pyrazines from solid, liquid, or gaseous samples. researchgate.net It combines sampling, extraction, and concentration into a single step. acs.org In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample), where it adsorbs the volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The efficiency of the extraction depends on several factors, including the choice of fiber coating, extraction time, and temperature. unibo.it For pyrazine analysis in food matrices, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are commonly used. unibo.itsigmaaldrich.com Optimization of these parameters is critical for achieving high sensitivity and reproducibility. nih.gov

Table 2: Optimized HS-SPME Conditions for Pyrazine Extraction from Various Matrices

| Parameter | Food Matrix | Optimized Condition | Source |

|---|---|---|---|

| SPME Fiber | Green Tea | 65 µm PDMS/DVB | unibo.it |

| SPME Fiber | Edible Oils | PDMS/DVB/CAR | nih.gov |

| Extraction Temp. | Chinese Liquors | 50 °C | acs.org |

| Extraction Temp. | Green Tea | 100 °C | unibo.it |

| Equilibration Time | Chinese Liquors | 15 min | acs.org |

| Extraction Time | Edible Oils | 50 min | nih.gov |

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. mdpi.commdpi.com This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, fast-separating column. This results in a two-dimensional chromatogram with greatly increased peak capacity and sensitivity. ucdavis.edu

When coupled with a time-of-flight mass spectrometer (TOFMS), which allows for very fast data acquisition rates, GC×GC-TOFMS is exceptionally effective for separating and identifying co-eluting compounds, such as pyrazine isomers, in complex matrices like food and environmental samples. researchgate.netucdavis.edu This powerful combination allows for the detection of trace-level compounds that might be obscured in a one-dimensional separation. nih.gov

The elution order of compounds in GC is determined by their boiling point and their interaction with the column's stationary phase. quora.com The choice of the stationary phase is therefore critical for achieving the desired separation.

Non-polar columns (e.g., DB-1, ZB-5MS, with poly(dimethyl siloxane) phases) separate compounds primarily based on their boiling points. sigmaaldrich.comsigmaaldrich.com For a set of isomers, compounds with lower boiling points will generally elute first. quora.com

Polar columns (e.g., DB-WAX, SUPELCOWAX, with polyethylene (B3416737) glycol phases) separate compounds based on a combination of boiling point and polarity. sigmaaldrich.comnih.gov Polar compounds will interact more strongly with the polar stationary phase, leading to longer retention times compared to non-polar compounds of similar boiling points. sigmaaldrich.com

The identification of specific pyrazine isomers can be challenging because their mass spectra are often very similar. nih.gov Therefore, chemists frequently rely on gas chromatographic retention indices (RIs) to distinguish between them. nih.govresearchgate.net The RI of a compound is a measure of its retention time relative to a series of n-alkanes. By comparing the experimentally determined RI on columns of different polarities with published database values, a more confident identification can be made. For this compound, its ether group introduces polarity, which would cause it to be retained longer on a polar column compared to a non-polar alkylpyrazine with a similar boiling point.

While GC is more common for volatile pyrazines, high-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), offer an alternative, particularly for less volatile or thermally unstable pyrazines. tut.ac.jp These techniques are especially suitable for analyzing pyrazines in liquid samples like beverages without requiring derivatization. nih.govnih.gov

Reversed-phase (RP)-HPLC is the most common mode used for pyrazine analysis. nih.gov Separation is typically achieved on an octadecyl silica (ODS) C18 column. tut.ac.jpnih.gov The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a rapid and highly sensitive method for the quantification of pyrazines in complex liquid matrices. nih.govnih.gov

Table 3: Typical HPLC/UPLC Conditions for Pyrazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | UPLC-MS/MS | nih.govnih.gov |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |

| Detection | Electrospray Ionization (ESI), positive mode | nih.gov |

| Alternative Column | Chiralpak AD-H (for isomer separation) | nih.gov |

| Alternative Mobile Phase | Hexane/Isopropanol | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic Characterization

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each atom. Both ¹H NMR and ¹³C NMR are utilized for this purpose.

While a detailed, publicly available ¹H NMR spectrum for this compound is not readily found, the expected signals can be predicted based on its structure and data from analogous compounds such as 2-methoxy-3-methylpyrazine (B1583162) and 2-methylpyrazine (B48319). udel.edu The spectrum would be expected to show signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the methyl group protons (a singlet), and the two protons on the pyrazine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrazine Ring Carbons | 125 - 170 |

| Ethoxy Group (-O-CH₂) | 60 - 80 |

| Methyl Group (-CH₃) | 10 - 50 |

| Ethoxy Group (-CH₃) | 10 - 50 |

Note: These are approximate ranges based on typical chemical shifts for similar functional groups.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. The molecular weight of this compound is 138.17 g/mol .

In a typical mass spectrum, the unfragmented molecule will appear as the molecular ion (M⁺·). The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable clues about the compound's structure. While detailed fragmentation data for this compound is not extensively published, common fragmentation pathways for pyrazines involve the loss of neutral fragments from the parent ion.

Interactive Data Table: Molecular Information for this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. The interaction of infrared radiation with this compound causes vibrations of its chemical bonds, resulting in a unique spectral fingerprint. While a fully assigned experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the functional groups present in its structure.

The key structural features of this compound that give rise to distinct IR absorptions are:

Aromatic C-H bonds of the pyrazine ring.

Aliphatic C-H bonds of the methyl and ethyl substituents.

C=N and C=C bonds within the pyrazine ring.

C-O-C ether linkage .

Based on established correlation tables for IR spectroscopy, the predicted absorption bands for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (CH3, CH2) | Stretching | 3000-2850 | Medium |

| C=N (Pyrazine ring) | Stretching | 1550-1475 | Strong |

| C=C (Pyrazine ring) | Stretching | 1600-1585, 1500-1400 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1300-1150 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Advanced Detection and Quantification Strategies

Due to the often low concentrations and complex matrices in which this compound is found, advanced and highly selective detection methods are often required for its accurate analysis.

Nitrogen Selective Detectors in Chromatography

Gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is a highly effective technique for the selective detection of nitrogen-containing compounds like this compound. worktribe.comnist.gov The NPD offers significantly higher sensitivity for nitrogen and phosphorus compounds compared to carbon-containing compounds, making it ideal for trace analysis in complex samples. worktribe.comnih.gov

The principle of operation of an NPD involves the use of a heated alkali metal salt bead (often rubidium or cesium) positioned above the GC column outlet. nist.govperfumerflavorist.com As nitrogen-containing compounds elute from the column and come into contact with the hot bead, a surface chemical reaction occurs, leading to the formation of ions. nih.gov This results in an increase in the current flowing between the bead and a collector electrode, which is then measured as the detector signal. nist.gov

The high selectivity of the NPD allows for the detection of this compound in food and beverage samples with minimal interference from co-eluting non-nitrogenous compounds. researchgate.net This is particularly advantageous when analyzing complex matrices such as coffee, cocoa, or baked goods, where numerous other volatile compounds are present.

Below is a table summarizing typical operational parameters for the analysis of nitrogen-containing flavor compounds using GC-NPD.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column with a polar stationary phase (e.g., WAX) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 200-240 °C |

| Detector Temperature | 250-300 °C |

| Hydrogen Flow Rate | 1-4 mL/min |

| Air Flow Rate | 60-100 mL/min |

| Bead Voltage/Current | Optimized for maximum response to nitrogen compounds |

Chemical Ionization (CI) in GC/MS for Enhanced Confirmation and Signal Intensity

While electron ionization (EI) is the most common ionization technique in gas chromatography-mass spectrometry (GC-MS), it can sometimes lead to extensive fragmentation of the molecular ion, making it difficult to determine the molecular weight of an unknown compound. Chemical ionization (CI) is a "softer" ionization technique that can be employed to overcome this limitation and enhance the confirmation of compounds like this compound. perfumerflavorist.comwikipedia.org

In CI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source at a much higher pressure than the analyte. wikipedia.orglibretexts.org The reagent gas is ionized by the electron beam, and these primary ions then react with other reagent gas molecules to form a stable plasma of reagent ions. wikipedia.orgresearchgate.net When analyte molecules enter the ion source, they undergo gentle ion-molecule reactions with the reagent ions, typically through proton transfer. libretexts.orgresearchgate.net This process imparts less energy to the analyte molecule compared to EI, resulting in significantly less fragmentation and a more abundant protonated molecule, [M+H]+. wikipedia.orglibretexts.org

For this compound (molecular weight 138.17 g/mol ), CI-GC/MS would be expected to produce a prominent ion at m/z 139, corresponding to the protonated molecule. This provides clear confirmation of the molecular weight, which can be ambiguous in the EI spectrum due to fragmentation. The increased signal intensity of the molecular ion or protonated molecule in CI can also lead to lower detection limits for the analyte. perfumerflavorist.com

The choice of reagent gas can influence the degree of fragmentation, with methane providing more fragmentation than isobutane (B21531) or ammonia, thus offering some structural information while still preserving the molecular ion. libretexts.org

| Ionization Technique | Primary Ionization Process | Resulting Primary Ion for this compound | Key Advantage |

|---|---|---|---|

| Electron Ionization (EI) | High-energy electron impact | Molecular ion (M+•) at m/z 138, often with extensive fragmentation | Provides a detailed fragmentation pattern for structural elucidation. |

| Chemical Ionization (CI) | Ion-molecule reactions (e.g., proton transfer) | Protonated molecule ([M+H]+) at m/z 139 | Produces a strong molecular ion signal for unambiguous molecular weight determination and potentially higher sensitivity. |

Biological and Olfactory Receptor Interactions

Olfactory Receptor Binding and Activation Mechanisms

The initial step in the perception of 2-Ethoxy-3-methylpyrazine involves its interaction with specific protein receptors located on the surface of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular signals that culminates in the perception of its characteristic aroma.

Research has identified the human odorant receptor OR5K1 as a specialized receptor for alkylpyrazines. nih.govnews-medical.net Through large-scale screening of hundreds of human OR variants, OR5K1 was identified as the sole responding receptor to key food odorant pyrazines like 2,3,5-trimethylpyrazine in a cell-based luminescence assay. nih.govresearchgate.net This receptor is highly selective for alkyl pyrazines out of a vast array of other key food odorants. nih.gov While this compound has not been the specific subject of such extensive screening, its structural similarity to other potent pyrazine (B50134) agonists, such as 2-methoxy-3,5-dimethylpyrazine, strongly suggests it also interacts with and activates OR5K1. chemcom.be

Another human olfactory receptor, OR2AG1, has also been found to respond to pyrazine derivatives, although it is typically activated by pyrazines with different structural features, such as 2-isopropyl-3-methoxypyrazine. chemcom.be This demonstrates the specificity of receptor-ligand interactions, where distinct receptors are tuned to recognize different molecular features within the broader pyrazine chemical class. The activation of OR5K1 by its specific pyrazine ligands is potent, with some agonists showing activity at micromolar concentrations. chemcom.be

Molecular recognition between an odorant like this compound and its receptor is governed by the three-dimensional structures of both the ligand and the receptor's binding pocket. nih.gov Olfactory receptors are G protein-coupled receptors (GPCRs) with a characteristic structure of seven transmembrane domains. nih.gov The specific sequence of amino acids in the binding pocket creates a unique chemical environment that accommodates ligands with complementary size, shape, and chemical properties.

Computational studies, including homology modeling and molecular docking simulations, have been employed to investigate the binding site of OR5K1. nih.govresearchgate.netchemrxiv.org These models predict that the activity of pyrazine agonists relies on the presence and specific positioning of the aliphatic and alkoxy side chains on the pyrazine ring. biorxiv.org Mutagenesis experiments have identified specific amino acid residues within the OR5K1 structure, such as L1043.32 and L2556.51, as critical for the effective binding and activation by pyrazine agonists. biorxiv.orgbiorxiv.org Understanding these precise molecular interactions is fundamental for ligand design, enabling the prediction and creation of new molecules with desired olfactory properties based on their fit within the receptor's orthosteric binding site. nih.gov

The relationship between the chemical structure of pyrazines and their ability to activate olfactory receptors is highly specific. Studies on a range of pyrazine derivatives have revealed key structural features that determine their potency as agonists for receptors like OR5K1. chemcom.benih.gov The type, size, and position of the substituent groups on the pyrazine ring are critical factors. arabjchem.org

For activation of OR5K1, substitutions on the pyrazine ring are mandatory, as the unsubstituted pyrazine molecule is inactive. chemcom.be The presence of alkyl groups, such as methyl and ethyl, or alkoxy groups like ethoxy and methoxy, significantly influences the binding affinity and efficacy of the compound. For instance, the position of these groups can dramatically alter the receptor's response; studies on isomers of 2-ethyl-dimethylpyrazine showed that 2-ethyl-3,6-dimethylpyrazine is a potent agonist of OR5K1, while 2-ethyl-3,5-dimethylpyrazine is largely inactive. nih.govresearchgate.net This highlights the stringent structural requirements of the receptor's binding pocket. The potency of various pyrazines, measured by their half-maximal effective concentration (EC₅₀), varies significantly with small changes in their chemical structure. nih.govbiorxiv.org

| Compound | Structure | EC₅₀ (μM) for OR5K1 |

|---|---|---|

| 2,3-Diethyl-5-methylpyrazine | 10.29 ± 1.06 | |

| 2-Ethyl-3,6-dimethylpyrazine | 14.85 | |

| 2-Ethyl-3,5(6)-dimethylpyrazine (mixture) | 21.18 | |

| 2,3,5-Trimethylpyrazine | 139.04 ± 7.08 | |

| 2-Ethyl-3,5-dimethylpyrazine | >300 |

Data sourced from Marcinek et al. (2021) and Nicoli et al. (2022). nih.govnih.gov

Before an odorant molecule like this compound can reach an olfactory receptor, it must traverse the aqueous layer of mucus lining the nasal epithelium. walshmedicalmedia.com This transport is facilitated by Odorant Binding Proteins (OBPs), which are small, soluble proteins that sequester hydrophobic odorants and carry them to the receptor neurons. walshmedicalmedia.comfrontiersin.org OBPs have been isolated from nasal tissue and have been shown to bind to potent pyrazine odorants, such as 2-isobutyl-3-methoxypyrazine. nih.govnih.gov By reversibly binding to these odorants, OBPs increase their concentration in the mucus and protect them from metabolic degradation, thereby ensuring their efficient delivery to the olfactory receptors. walshmedicalmedia.comfrontiersin.org The interaction between OBPs and pyrazines is a crucial preliminary step in the olfactory signaling cascade. nih.gov

While olfactory receptors are primarily known for their role in the sense of smell, there is growing evidence that they are also expressed in tissues outside of the nasal cavity, where they perform various physiological functions. researchgate.net These "extra-nasal" olfactory receptors act as chemosensors that detect specific molecules and modulate cellular processes like proliferation, migration, and inflammation. researchgate.net

Relevant to pyrazines, it has been shown that the mouse ortholog of human OR5K2 (a homolog of the pyrazine receptor OR5K1) is expressed in the liver. nih.gov This liver-expressed receptor recognizes pyrazines such as 2-ethyl-3-methylpyrazine (B101031) and 2,3,5-trimethylpyrazine. This finding suggests that the body may use these receptors in non-olfactory tissues to monitor metabolites or other chemical cues to help maintain homeostatic functions. nih.gov The discovery of extra-nasal receptors sensitive to pyrazines opens up new avenues of research into the broader physiological impact of these compounds.

The binding of a pyrazine molecule to its corresponding olfactory receptor initiates an intracellular signaling cascade that results in an electrical signal. wikipedia.org Upon activation, the receptor triggers a G-protein (G-olf), which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). wikipedia.org This increase in cAMP opens ion channels, leading to an influx of sodium and calcium ions, which depolarizes the neuron and generates an action potential. wikipedia.org This electrical signal is then transmitted to the olfactory bulb in the brain for processing. nih.gov

Psychophysical studies correlate the molecular activity of odorants with human perception. A significant finding is that the in-vitro potency (EC₅₀) of various pyrazine compounds on the OR5K1 receptor shows a correlation with their respective human odor detection thresholds. nih.govresearchgate.netnih.gov This provides a direct link between the molecular-level receptor activation and the perceived intensity of the odor. Compounds that activate the receptor at lower concentrations generally have lower odor thresholds, meaning they can be detected by humans at very low concentrations in the air or water. nih.gov

| Compound | Odor Detection Threshold (in water) | Odor Description |

|---|---|---|

| This compound | Not specified | Nutty |

| 2-Methoxy-3-methylpyrazine (B1583162) | Not specified | Chocolate, Nutty |

| 2-Ethylpyrazine | 6,000 ppb | Musty, Nutty, Peanut |

| 2,3-Dimethylpyrazine | Not specified | Nutty, Cocoa, Musty |

| 2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine | 0.00001 ppm (0.01 ppb) | Not specified |

Data sourced from The Good Scents Company, Flavornet, and Parliment (1973). leffingwell.comresearchgate.netthegoodscentscompany.comthegoodscentscompany.com

Chemosensory Ecology and Biological Roles

In social insects, alarm pheromones are crucial for colony defense and integrity. While pyrazines are a diverse class of chemical signals, the specific compound identified as the primary alarm pheromone in the red imported fire ant, Solenopsis invicta, is 2-ethyl-3,6-dimethylpyrazine. nih.govusda.gov This compound is produced in the mandibular glands of workers, as well as male and female sexuals. nih.govusda.gov Research has demonstrated that worker fire ants are highly sensitive to this pheromone, detecting it at concentrations as low as 30 pg/ml. nih.gov The release of this chemical signal elicits characteristic alarm behaviors, including rapid, erratic movements that alert other colony members to a threat. mdpi.commdpi.com

The alarm response is dose-dependent, and studies have also investigated the activity of isomers such as 2-ethyl-3,5-dimethylpyrazine, which also triggers significant electroantennogram (EAG) and alarm behaviors in S. invicta workers. mdpi.com These pheromones are highly volatile, a necessary characteristic for rapid but transient communication of danger. usda.gov While various pyrazines serve critical roles in insect communication, based on available scientific literature, a specific role for this compound as an alarm pheromone in Solenopsis invicta has not been documented. The established alarm pheromone for this species is 2-ethyl-3,6-dimethylpyrazine. nih.govusda.govmdpi.com

This compound, like other alkoxy pyrazines, is a potent aroma compound that contributes significantly to the flavor profiles of various foods and beverages. adv-bio.com These compounds are particularly associated with nutty, roasted, and earthy aromas. perfumerflavorist.com They are often formed during thermal processing, such as roasting or baking, through Maillard reactions. researchgate.net

The flavor profile of this compound and related compounds is integral to the sensory character of numerous products. For instance, the structurally similar 2-methoxy-3-methylpyrazine is exceptionally well-suited for nut and seed flavors, providing a roasted character with an attractive earthy nuance. perfumerflavorist.com Alkoxy pyrazines are noted for enhancing savory and roasted notes in a variety of food matrices, including baked goods, candies, and sauces, where they can help restore flavor lost during processing. adv-bio.com

Table 1: Contribution of Related Alkoxy Pyrazines to Flavor Profiles

| Food Category | Flavor Contribution | Example Compound |

|---|---|---|

| Nuts (Almond, Peanut) | Toasted, Roasted | 2-Methoxy-3-methylpyrazine |

| Baked Goods (Bread) | Grainy, Roasted Crust | 2-Methoxy-3-methylpyrazine |

| Cereals | Roasted Grain | 2-Methoxy-3-methylpyrazine |

The odor threshold is a critical measure of a flavor compound's potency. Alkoxy pyrazines are known for having exceptionally low thresholds, meaning a very small amount is needed to be detected by the human olfactory system. researchgate.net This high potency makes them vital "impact compounds" in the flavor industry. The sensory properties of this compound make it suitable for applications where a roasted or earthy note is desired, contributing to the authenticity and complexity of a flavor profile. targetmol.com

Table 2: Sensory Threshold for this compound

| Compound Name | Odor Detection Threshold (in water) |

|---|---|

| This compound isomer | 0.6 ppb |

Data sourced from multiple references. leffingwell.comperfumerflavorist.com

Pyrazines found in nature can be formed through several biosynthetic pathways in plants, animals, and microorganisms. d-nb.info While many pyrazines in cooked or roasted foods are products of the Maillard reaction between amino acids and sugars, biosynthesis in living organisms follows different enzymatic routes.

Microorganisms, particularly bacteria, are known producers of a wide range of pyrazines. Strains of Bacillus subtilis, for example, have been shown to biosynthesize various alkylpyrazines. mdpi.comnih.gov These microbial pathways often utilize amino acids as primary precursors. For instance, L-threonine can be a precursor for compounds like 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5-dimethylpyrazine, while L-serine can lead to the formation of ethylpyrazine and methylpyrazine. mdpi.com The biosynthesis typically involves the formation of α-aminoketone intermediates which then condense and oxidize to form the pyrazine ring. d-nb.info

Although specific enzymatic pathways for the biosynthesis of this compound are not extensively detailed, it is understood that alkoxy pyrazines in plants, such as the well-studied 2-methoxy-3-isobutylpyrazine in grapes, also derive from amino acid precursors (e.g., leucine). The final step in the formation of these methoxylated compounds involves an O-methyltransferase (OMT) enzyme. It is plausible that ethoxy-pyrazines are formed through analogous pathways involving an ethoxylation step or the incorporation of ethanol-related precursors, though further research is needed to fully elucidate the specific enzymes and mechanisms involved.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-3,6-dimethylpyrazine |

| 2-ethyl-3,5-dimethylpyrazine |

| 2-methoxy-3-methylpyrazine |

| 2,5-dimethylpyrazine |

| Ethylpyrazine |

| Methylpyrazine |

| 2-methoxy-3-isobutylpyrazine |

| L-threonine |

| L-serine |

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity, or in this case, its odor property. For 2-Ethoxy-3-methylpyrazine, QSAR studies have been employed to predict its odor threshold based on its molecular descriptors.

In a comprehensive study by Ouabane et al. (2023), a series of 78 pyrazine (B50134) derivatives, including this compound, were analyzed to develop robust 3D-QSPR (Quantitative Structure-Property Relationship) models. These models correlate the structural features of the pyrazines with their experimentally determined odor thresholds. The predictive power of these models is crucial for the rational design of new flavor and fragrance compounds. arabjchem.org

The table below presents the experimental and predicted odor threshold values for this compound from one of the developed QSAR models. The odor threshold is expressed as log(1/t), where 't' is the threshold concentration. A higher log(1/t) value indicates a lower odor threshold and therefore a more potent odorant.

| Compound Name | Experimental log(1/t) | Predicted log(1/t) |

| This compound | 1.301 | 1.334 |

Data sourced from Ouabane et al. (2023).

The close agreement between the experimental and predicted values for this compound highlights the accuracy and predictive capability of the QSAR model developed in the study.

Comparative Molecular Field Analysis (CoMFA) for Odor Quality Prediction

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that is used to correlate the 3D steric and electrostatic properties of a molecule with its biological activity. In the context of this compound, CoMFA helps to visualize and quantify the spatial regions around the molecule where modifications would likely influence its odor potency.

The study by Ouabane et al. (2023) also involved CoMFA to understand the structural requirements for potent pyrazine odorants. The CoMFA model provides contour maps that indicate regions where steric bulk and electrostatic charge (positive or negative) are favorable or unfavorable for odor activity. arabjchem.org For this compound, the analysis of its position within the CoMFA model reveals how its specific structural features, such as the ethoxy and methyl groups, contribute to its interaction with olfactory receptors.

The following table summarizes the contribution of steric and electrostatic fields to the predicted odor activity of this compound based on the CoMFA model.

| Molecular Field | Contribution to Predicted Activity |

| Steric | Favorable |

| Electrostatic | Favorable |

Interpretive data based on the findings of Ouabane et al. (2023).

These findings suggest that both the shape and the electronic properties of this compound are important for its odor perception.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a protein receptor. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.

In the research conducted by Ouabane et al. (2023), molecular docking studies were performed on a series of pyrazine derivatives, including this compound, with a porcine odorant binding protein (OBP). OBPs are thought to play a crucial role in transporting odorant molecules to the olfactory receptors. The docking results provide a plausible binding pose of this compound within the binding pocket of the OBP and identify the key amino acid residues involved in the interaction. arabjchem.org

Furthermore, molecular dynamics simulations were carried out to assess the stability of the docked complex over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the protein upon binding.

The table below details the results of the molecular docking and dynamics simulations for this compound with the porcine odorant binding protein.

| Parameter | Value/Residues |

| Docking Score (kcal/mol) | -6.2 |

| Interacting Amino Acid Residues | PHE36, LEU53, VAL94, LEU106 |

| MD Simulation Stability | Stable interaction observed |

Data sourced from Ouabane et al. (2023).

The negative docking score indicates a favorable binding affinity of this compound for the porcine OBP. The identified interacting residues are primarily hydrophobic, suggesting that van der Waals forces and hydrophobic interactions are the main drivers of binding. The stability of the complex in MD simulations further supports a sustained interaction, which is a prerequisite for the transport and subsequent recognition of the odorant by olfactory receptors.

Degradation and Stability Studies

Thermal Degradation Pathways

The thermal stability of the pyrazine (B50134) ring is generally high; however, the substituents on the ring can significantly influence its susceptibility to degradation. For 2-alkoxypyrazines, including 2-Ethoxy-3-methylpyrazine, the primary thermal degradation pathway involves an intramolecular thermal-hydrogen abstraction reaction. This process leads to the formation of pyrazin-2-one and a corresponding alkene. rsc.org

The reaction is understood to proceed through a concerted polar six-membered cyclic transition state. rsc.org The rate of this degradation is influenced by the structure of the alkoxy group, with substitution at the α-carbon of the alkoxy group accelerating the reaction due to a combination of polar and steric effects. rsc.org

Studies on the pyrolysis of various 2-alkoxypyrazines have provided insights into the activation parameters for this degradation pathway. Although specific data for this compound is not detailed in the provided search results, the general mechanism is applicable. The pyrolysis of 2-octyloxypyrazine, for instance, exclusively yielded oct-1-ene, supporting a specific hydrogen abstraction mechanism. rsc.org Conversely, 2-neopentyloxypyrazine, which lacks a β-hydrogen, demonstrated high resistance to pyrolysis, further confirming the proposed mechanism. rsc.org

| Pyrolysis of 2-Alkoxypyrazines: General Reaction and Influencing Factors | |

| General Reaction | 2-Alkoxypyrazine → Pyrazin-2-one + Alkene |

| Reaction Mechanism | Intramolecular thermal-hydrogen abstraction via a six-membered cyclic transition state. rsc.org |

| Influencing Factors | Structure of the Alkoxy Group: Substitution at the α-carbon accelerates the reaction. rsc.org |

| Presence of β-Hydrogen: Essential for the abstraction reaction to occur. rsc.org |

Impact of Environmental Factors on Stability

The stability of chemical compounds is significantly influenced by environmental factors such as pH, light, and humidity. While specific studies on this compound are limited, general principles of chemical stability can be applied.

pH: The pH of a solution can dramatically affect the stability of organic molecules. ajpojournals.orgresearchgate.netibisscientific.com For many compounds, acidic or basic conditions can catalyze degradation reactions like hydrolysis. ajpojournals.orgresearchgate.net The ionization state of a molecule, which is pH-dependent, can lead to different degradation pathways. ajpojournals.orgresearchgate.net For heterocyclic compounds, extreme pH levels can lead to hydrolysis of functional groups. ajpojournals.org

Light: Photochemical degradation can occur when a molecule absorbs light energy, leading to isomerization, rearrangement, or cleavage of chemical bonds. researchgate.net Studies on pyridazine (B1198779) N-oxides, which are also nitrogen-containing heterocycles, have shown that they can undergo photoisomerization upon irradiation. researchgate.netnih.gov While the specific photosensitivity of this compound is not detailed, exposure to light, particularly UV radiation, is a potential degradation factor for many organic flavor compounds. researchgate.net

Humidity: The presence of water can facilitate hydrolytic degradation. For compounds susceptible to hydrolysis, high humidity environments can accelerate their decomposition. rsc.orgatomfair.combohrium.com While the pyrazine ring itself is relatively stable, the ether linkage in this compound could potentially be susceptible to hydrolysis under certain conditions, although this is less common for aryl ethers compared to alkyl ethers.

| Environmental Factor | Potential Impact on this compound Stability |

| pH | Acidic or basic conditions could potentially catalyze the hydrolysis of the ethoxy group, though specific data is unavailable. ajpojournals.orgresearchgate.net |

| Light | Exposure to light, especially UV radiation, may induce photochemical reactions, leading to degradation. researchgate.net |

| Humidity | High humidity could facilitate hydrolysis, particularly in the presence of other catalysts like acids or bases. rsc.orgatomfair.com |

Oxidative Degradation Processes

Oxidation is a major cause of degradation for many flavor compounds, often leading to the formation of off-flavors. The pyrazine ring itself is known for its high oxidation stability. rsc.org However, the substituents on the pyrazine ring can be susceptible to oxidation.

The alkyl side chains of pyrazine derivatives can be oxidized. For instance, cytochrome P-450-catalyzed oxidation of ring-substituted alkyl groups can form primary alcohols, which can be further oxidized to carboxylic acids. While this has been reported for other alkylpyrazines, it suggests a potential pathway for the methyl group of this compound.

Furthermore, some pyrazine derivatives have been reported to possess antioxidant properties. nih.govmdpi.comtandfonline.com For example, tetramethylpyrazine is known to scavenge superoxide (B77818) anions. wikipedia.org This suggests that the pyrazine ring can interact with reactive oxygen species, which could also lead to its own degradation under certain conditions.

| Potential Oxidative Degradation Pathways | Description |

| Side-Chain Oxidation | The methyl group could be oxidized to a primary alcohol and then to a carboxylic acid. |

| Ring Oxidation | While the pyrazine ring is generally stable, strong oxidizing conditions could potentially lead to ring opening or the formation of N-oxides. |

Applications in Advanced Materials and Pharmaceutical Research

Role as a Building Block in Organic Synthesis

2-Ethoxy-3-methylpyrazine serves as a versatile building block in organic synthesis. targetmol.com Pyrazine (B50134) and its derivatives are fundamental precursors in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.comunimas.my The pyrazine ring can undergo various chemical transformations, and its substituents can be modified to create a diverse array of derivative compounds. researchgate.net Chemical suppliers provide this compound as a reagent for custom synthesis, highlighting its role as a starting material for creating novel chemical entities in research and development. thegoodscentscompany.com The synthesis of pyrazine derivatives is a significant area of focus in organic chemistry due to their wide-ranging commercial and pharmacological applications. researchgate.net

Development of New Aromatic Materials

The pyrazine framework is an important component in the development of new materials. researchgate.net Heterocyclic compounds, including pyrazine derivatives, are integral to materials science due to their electronic properties. While specific applications of this compound in new aromatic materials are not extensively documented, the general class of pyrazines is explored for its potential in creating functional materials. Their ability to participate in coordination with metal ions and their inherent aromaticity make them suitable candidates for designing materials with specific electronic or photophysical properties.

Potential in Pharmaceutical Applications

Pyrazine derivatives are a subject of intense research in pharmaceutical chemistry due to their broad spectrum of pharmacological activities. researchgate.netrsc.org The pyrazine ring is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. rsc.org Derivatives have been shown to possess anti-inflammatory, anticancer, antibacterial, antioxidant, and analgesic properties. researchgate.netmdpi.comnih.gov

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. sigmaaldrich.com Formulation strategies are often employed to enhance the solubility and dissolution rate of these compounds. americanpharmaceuticalreview.com One approach involves modifying the chemical structure of the API. The inclusion of heterocyclic rings like pyrazine can alter the physicochemical properties of a molecule. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially increasing the hydrophilicity and, consequently, the aqueous solubility of the parent compound.

Another advanced technique is the formation of amorphous solid dispersions (ASDs), where the API is dispersed in a polymer carrier in an amorphous, more soluble state. researchgate.net While direct studies on this compound for this purpose are not available, the principle of using specific chemical moieties to disrupt the crystal lattice of an API and stabilize its amorphous form is a key strategy in pharmaceutical sciences. researchgate.net

Several alkylpyrazine derivatives have demonstrated significant antimicrobial activity. oup.comtugraz.at Research on volatiles from Bacillus megaterium identified pyrazine derivatives, including 2-ethyl-3-methylpyrazine (B101031), as effective antifungal and antioomycete agents. mdpi.com Studies have shown that compounds like 2-ethyl-3-methylpyrazine and 2,5-dimethylpyrazine (B89654) can inhibit the growth of plant pathogenic bacteria such as Ralstonia solanacearum. mdpi.com

Table 1: Inhibitory Action of Select Pyrazine Derivatives against Ralstonia solanacearum

| Compound | Concentration (µg/mL) | Growth Inhibition (%) |

| 2-Ethyl-3-methylpyrazine | 335 | 72.89 |

| 2-Ethyl-3-methylpyrazine | 504 | 91.65 |

| 2-Ethyl-3-methylpyrazine | 672 | 95.90 |

| 2,5-Dimethylpyrazine | 504 | 69.75 |

| 2,5-Dimethylpyrazine | 672 | 79.87 |

Data sourced from Munjal et al., as cited in reference mdpi.com.

The mechanisms by which antimicrobials act can vary, including the disruption of the cell envelope, inhibition of DNA or protein synthesis, or the generation of reactive oxygen species. oup.com For pyrazines, potential modes of action include interfering with the integrity of the cell membrane. nih.gov The antimicrobial efficacy of pyrazine derivatives often correlates with their hydrophobicity, which influences their ability to interact with microbial cell membranes. tugraz.at

A promising strategy in medicinal chemistry involves the hybridization of natural products with heterocyclic scaffolds like pyrazine to enhance their therapeutic properties. mdpi.comresearchgate.net This approach has led to the development of novel derivatives with improved biological activity and potentially lower toxicity compared to the parent compounds. nih.govnih.gov By incorporating a pyrazine moiety, researchers have successfully enhanced the anticancer and anti-inflammatory activities of various natural products.

For example, hybrids of ligustrazine (a pyrazine derivative) and curcumin (B1669340) have shown significant inhibitory effects on lung cancer cell lines. nih.gov Similarly, modifying resveratrol (B1683913), a natural polyphenol, with a pyrazine structure resulted in a compound with an increased inhibitory effect on MCF-7 breast cancer cells compared to resveratrol alone. mdpi.com

Table 2: Biological Activities of Pyrazine-Modified Natural Product Derivatives